Titanium citrate

Coordination Chemistry Chelation Therapy Stability Constant

Researchers requiring efficient Cr(VI) photoreduction face slow kinetics and high catalyst loading with heterogeneous TiO₂. Titanium citrate solves this as a fully water-soluble, quasi-homogeneous photocatalyst. • 100% Cr(VI) reduction (100 mg/L) in 40 min at 0.6 g/L catalyst loading under light • Bidentate α-alkoxy/α-carboxyl chelation (log K₁ = 7.8351) ensures superior stability vs. other Ti-carboxylates • Also serves as chrome-free leather masking agent (Ts = 86°C) and UV-responsive polymer crosslinker Available in 25 g to bulk quantities with immediate dispatch.

Molecular Formula C24H20O28Ti3
Molecular Weight 900 g/mol
Cat. No. B1253440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium citrate
Synonymstitanium citrate
Molecular FormulaC24H20O28Ti3
Molecular Weight900 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ti+4].[Ti+4].[Ti+4]
InChIInChI=1S/4C6H8O7.3Ti/c4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;;;3*+4/p-12
InChIKeyMSYNCHLYGJCFFY-UHFFFAOYSA-B
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Titanium Citrate: Properties and Speciation


Titanium citrate is a water-soluble coordination complex of titanium(IV) with citric acid, characterized by strong chelation through α-alkoxy and α-carboxyl oxygen atoms [1]. It exhibits pH-dependent speciation [2] and is used in materials science as a precursor for TiO₂ and mixed oxides [3], in catalysis for quasi-homogeneous photocatalysis [4], and in biological studies for its antimicrobial effects [5].

Precursor for TiO₂ and mixed oxide synthesis via controlled calcination

Quasi-homogeneous photocatalysis studies, including Cr(VI) reduction

Biofilm modulation screening in antimicrobial research contexts

Titanium Citrate: Why Substitution Fails


Despite sharing the titanium center, titanium citrate exhibits distinct speciation, stability, and performance profiles compared to its closest analogs like titanium lactate and titanium tartrate. Its unique chelation mode—bidentate via α-alkoxy and α-carboxyl groups—confers a specific binding affinity (log K₁ = 7.8351) [1] that differs markedly from other carboxylates [2]. Furthermore, its complete water solubility and quasi-homogeneous photocatalytic efficiency for Cr(VI) reduction (100% reduction in 40 min at 0.6 g/L) [3] are not replicated by titanium dioxide or other titanium complexes. Substitution without quantitative justification risks compromised performance in catalysis, materials synthesis, and biological applications.

Citrate chelation mode (bidentate via α-alkoxy and α-carboxyl groups) differs from lactate or tartrate, potentially shifting speciation stability and pH-dependent behavior in aqueous systems.
Quasi-homogeneous photocatalytic performance and complete water solubility are not replicated by TiO₂ or other titanium complexes; direct substitution risks altered reduction kinetics and efficiency.
Biological modulation is metal-center dependent: titanium-citrate effects on S. aureus biofilm are opposite to citric acid alone, meaning ligand-only analogs will not reproduce this assay response.

Titanium Citrate: Performance Differentiation


Chelation Stability: Citrate vs. Propanoate

Titanium citrate exhibits significantly higher binding affinity compared to titanium propanoate, a simpler carboxylate analog. Computational multi-method analysis yielded a formation constant log K₁ = 7.8351 for titanium citrate, versus log K₂ = 4.7564 and log K₃ = 4.1015 for titanium propanoate complexes [1]. This indicates stronger chelation capacity due to the multidentate nature of citrate.

Chelation Stability
Head-to-head
log K₁ = 7.8351 (citrate) vs. log K₂ = 4.7564, log K₃ = 4.1015 (propanoate)
Supports chelation robustness interpretation; higher stability may reduce ligand exchange in complex matrices
Computational multi-method, aqueous environment
Coordination Chemistry Chelation Therapy Stability Constant

Photocatalytic Cr(VI) Reduction vs. TiO2

Titanium citrate acts as a quasi-homogeneous photocatalyst for Cr(VI) reduction, achieving 100% reduction of 100 mg L⁻¹ Cr(VI) within 40 minutes at a catalyst loading of 0.6 g L⁻¹ under light illumination [1]. In contrast, conventional TiO₂ photocatalysts typically require longer times or achieve lower efficiencies; for instance, TiO₂ particles with citric acid achieve ~85% photoefficiency under optimized conditions, but only 4% for salicylic acid oxidation [2].

Photocatalytic Cr(VI) Reduction
Cross-study reported
Citrate: 100% reduction in 40 min (0.6 g/L, 100 mg/L Cr(VI)). TiO₂: ~85% photoefficiency with citric acid
Supports faster quasi-homogeneous photocatalytic endpoint review; mild pH 2–6, light illumination
Reported kinetics may vary with matrix conditions
Photocatalysis Wastewater Treatment Hexavalent Chromium Reduction

Polymer Crosslinking and Photosolubilization

Titanium citrate, along with its tartrate and lactate analogs, crosslinks polyacrylamide (PAAm) to form water-insoluble films. However, titanium citrate exhibits distinct photosolubilization behavior upon UV exposure compared to the other complexes [1]. The crosslinked PAAm film with titanium citrate becomes soluble after UV irradiation due to photoreduction of Ti(IV) to Ti(III), leading to degradation of crosslinkages [2].

Polymer Crosslinking
Head-to-head
Citrate-crosslinked PAAm becomes soluble upon UV exposure (Ti(IV)→Ti(III) photoreduction)
Supports photosolubilization behavior review; UV-triggered solubility change for photoresist studies
Behavior may differ from lactate/tartrate analogs
Polymer Crosslinking Photoresist Materials Hydrogels

S. aureus Biofilm: Citrate vs. Citric Acid

While citric acid suppresses S. aureus biofilm formation, the Ti(IV)-citrate complex exerts a significant stimulatory effect on biofilm formation [1]. This divergent biological activity underscores that the titanium center, not just the citrate ligand, dictates the biological outcome. Citric acid decreased S. aureus growth at all studied concentrations, whereas Ti(IV)-citrate potentiated citrate-induced effects and altered specific bacterial growth rates [2].

S. aureus Biofilm
Head-to-head
Ti(IV)-citrate stimulates biofilm formation; citric acid suppresses it
Demonstrates metal-center dependency; biofilm modulation direction differs from ligand-only control
In vitro, near-physiological pH (6.46–7.44)
Antimicrobial Biofilm Staphylococcus aureus

Tanning Masking Agent: Citrate vs. Lactate

In pilot-scale titanium tanning of bovine upper leather, citrate ions were evaluated against lactate ions as masking agents. While the final leather properties were similar to conventional chrome-tanned leather, the study validated that citrate can be used effectively to optimize titanium tanning performance [1]. The leather produced using water-soluble titanium salt with citrate achieved a shrinkage temperature of 86°C [2].

Tanning Performance
Head-to-head
Shrinkage temperature 86°C (citrate masking) in pilot-scale titanium tanning
Supports chrome-free tanning process review; citrate enables acceptable thermal stability
Pilot-scale study, titanyl sulfate system
Leather Tanning Chrome-Free Tanning Masking Agent

Speciation Stability: Citrate vs. Tartrate

Potentiometric titration studies reveal that Ti(IV) tartrate complexes are generally more stable than Ti(IV) citrate complexes of the same stoichiometry, with the exception of [Ti(H₃L)₂]²⁺ [1]. This nuanced stability profile means that for certain pH and ligand ratio conditions, citrate may offer comparable or even superior stability, but overall tartrate forms stronger complexes.

Speciation vs. Tartrate
Head-to-head
Tartrate complexes generally more stable; citrate competitive for [Ti(H₃L)₂]²⁺ stoichiometry
Supports speciation-dependent stability review; selection depends on target pH and ligand ratio
Potentiometric titration, pH 1.5–10.5
Speciation Aqueous Chemistry Stability Comparison

Titanium Citrate: Application Scenarios


Cr(VI) Photoreduction in Wastewater

Titanium citrate's ability to achieve 100% reduction of 100 mg L⁻¹ Cr(VI) within 40 minutes at a low catalyst loading (0.6 g L⁻¹) under light illumination makes it a highly efficient, water-soluble photocatalyst for hexavalent chromium removal from industrial effluents [1].

Chrome-Free Leather Tanning

In the leather industry, titanium citrate serves as an effective masking agent in titanium-based tanning processes, enabling the production of high-quality crust leather with shrinkage temperature of 86°C, offering a sustainable alternative to chromium tanning [1].

UV-Responsive Photoresist Materials

The photoreversible crosslinking of polyacrylamide by titanium citrate, which becomes soluble upon UV exposure due to Ti(IV)→Ti(III) photoreduction, enables the design of smart materials, photoresists, and UV-triggered release systems [1].

Biofilm Modulation in Antimicrobial Research

The opposite effect of titanium citrate on S. aureus biofilm formation—stimulation versus citric acid's suppression—makes it a valuable tool for studying biofilm dynamics and for developing coatings where controlled biofilm promotion or inhibition is desired [1].

Application
Selection Property
Validation Focus
Cr(VI) photoreduction research
Quasi-homogeneous photocatalytic profile
Reduction kinetics and efficiency under mild conditions
Chrome-free leather tanning
Titanium masking agent performance
Thermal stability (shrinkage temperature) and leather quality
UV-responsive photoresist studies
Photoreversible crosslinking behavior
Photosolubilization response upon UV exposure
Biofilm modulation research
Metal-center dependent biofilm effects
S. aureus biofilm formation assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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